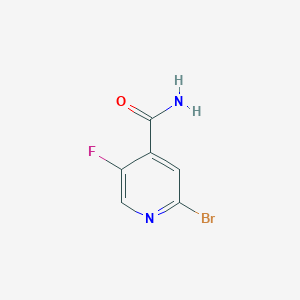

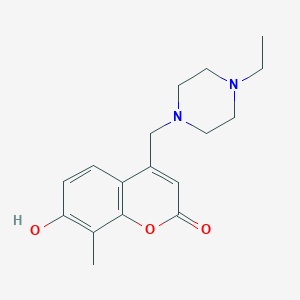

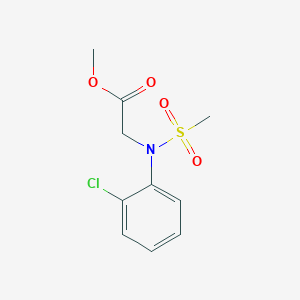

![molecular formula C20H18N2O B2844991 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile CAS No. 2379972-98-0](/img/structure/B2844991.png)

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile” is a complex organic compound. It is derived from 2-azaspiro[3.3]heptane . The compound belongs to the family of sterically constrained amino acids, which are of great interest in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This methodology streamlines access to a wide variety of azaspiro[3.n]alkanes .Molecular Structure Analysis

The molecular structure of “this compound” is intricate, featuring a quaternary center embedded within azaspiro[3.n]alkanes . The compound has a molecular weight of 317.38 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids are complex. They involve the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Novel Compound Synthesis

Synthesis of Novel Amino Acids and Azaspirocyclic Compounds

Research highlights the synthesis of sterically constrained amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, for application in chemistry and drug design. These amino acids are part of a family designed for specific uses in biochemical and medicinal contexts, demonstrating the versatility of azaspirocyclic scaffolds in synthesizing complex molecules (Radchenko, Grygorenko, & Komarov, 2010).

Development of α-l-Fucosidase Inhibitors

Spirocyclopropyl pyrrolidines, a new series of polyhydroxy 4-azaspiro[2.4]heptane derivatives, were synthesized and evaluated for their ability to inhibit glycosidases, with one compound exhibiting selective inhibition of α-l-fucosidase. This points to potential therapeutic applications in treating diseases related to glycosidase activity (Laroche et al., 2006).

Biochemistry and Drug Design

Lowering Lipophilicity in Medicinal Chemistry

An analysis of azaspiro[3.3]heptanes as replacements for common heterocycles in drug design showed that these compounds can significantly lower the lipophilicity (logD) of molecules, an important factor in drug design. This suggests their utility in creating more effective and less lipophilic drug candidates (Degorce, Bodnarchuk, & Scott, 2019).

Structural and Vibrational Analyses

Investigations of Potential Anticancer Compounds

The structural and vibrational properties of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a potential anticancer and antimicrobial drug, were thoroughly analyzed. This work underscores the importance of detailed molecular characterizations in the development of new therapeutic agents (Vitnik, Popović-Đorđević, & Vitnik, 2017).

Wirkmechanismus

Target of Action

The primary targets of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile are currently unknown . The compound is a derivative of 6-phenyl-2-azaspiro[3.3]heptane, which is a synthetic target for drug discovery programs .

Mode of Action

It is known that azaspiro[33]heptanes can engage in intermolecular coupling reactions under visible light irradiation .

Biochemical Pathways

Azaspiro[33]heptanes are known to be valuable synthetic targets for drug discovery programs .

Eigenschaften

IUPAC Name |

3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c21-12-15-5-4-8-17(9-15)19(23)22-13-20(14-22)10-18(11-20)16-6-2-1-3-7-16/h1-9,18H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQSILSXAHXGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CN(C2)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

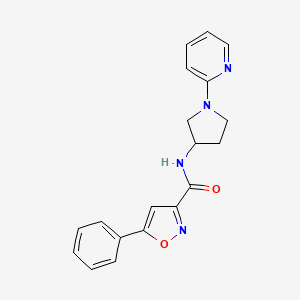

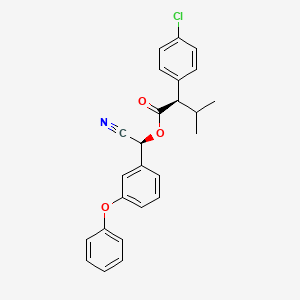

![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)

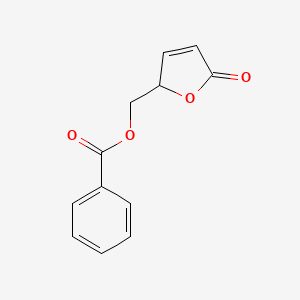

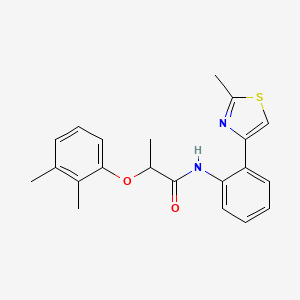

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)

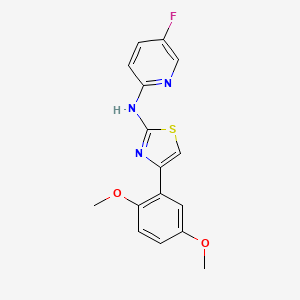

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)

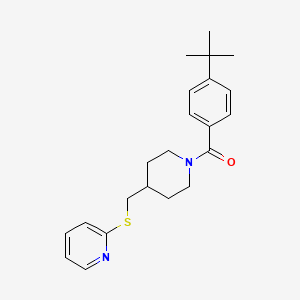

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)